4-oxoazetidine-2-carbaldehyde
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Overview
Description
This compound exhibits valuable dual reactivity, making it a useful building block in stereocontrolled synthesis . It has been utilized in a broad range of synthetic applications, including the preparation of substances of biological interest such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxoazetidine-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of enantiopure 3-azido-4-oxoazetidine-2-carbaldehyde with acetone, catalyzed by L-proline, to give the corresponding aldol adduct . This product is then stereocontrolled cyclized by using intramolecular reductive amination . Another method involves the Henry reaction of enantiopure 4-oxoazetidine-2-carbaldehydes with nitromethane, catalyzed by (+)-N-methylephedrine, to give the corresponding nitroaldols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds, such as 4-acetoxy-2-azetidinone, involves practical approaches that avoid tedious and costly separation steps for diastereomers, improving overall yield and making the process more economical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Oxoazetidine-2-carbaldehyde undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced products.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Baylis-Hillman Reaction: This reaction involves the use of enantiopure 1-alkenyl- or alkynyl-4-oxoazetidine-2-carbaldehydes for the stereoselective and divergent preparation of highly functionalized β-lactams fused to medium rings.
Henry Reaction: The Henry reaction with nitromethane, catalyzed by (+)-N-methylephedrine, gives nitroaldols with reasonable yields and moderate diastereoselectivities.
Major Products Formed:
Aldol Adducts: Formed through aldol reactions with ketones.
Nitroaldols: Formed through the Henry reaction with nitromethane.
Functionalized β-Lactams: Formed through the Baylis-Hillman reaction.
Scientific Research Applications
4-Oxoazetidine-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxoazetidine-2-carbaldehyde involves its dual reactivity as both a protected α-amino aldehyde and a masked β-amino acid . This dual reactivity allows it to participate in various chemical reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the presence of functional groups and the reaction conditions used .
Comparison with Similar Compounds
4-Oxoazetidine-2-carbaldehyde can be compared with other similar compounds, such as:
4-Acetoxy-2-azetidinone: Used in the preparation of carbapenem and penem antibiotics.
β-Lactams: The β-lactam ring is found in classical antibiotics such as penicillins and cephalosporins.
2-Azetidinone: A versatile building block for the synthesis of various biologically relevant compounds.
Uniqueness: this compound’s uniqueness lies in its dual reactivity, which allows it to be used in a wide range of synthetic applications. Its ability to act as both a protected α-amino aldehyde and a masked β-amino acid makes it a valuable compound in the field of organic synthesis .
Properties
CAS No. |
145802-97-7 |
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Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.088 |
Synonyms |
4-oxoazetidine-2-carbaldehyde |
Origin of Product |
United States |
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